molecular formula C10H10Cl2FN3O B1652376 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431967-81-5

3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1652376
CAS No.: 1431967-81-5
M. Wt: 278.11
InChI Key: JIYUHJHMKVROOJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a synthetic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorofluorophenoxy group and a methylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-fluoroaniline with 1-methyl-1H-pyrazol-4-amine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways. These interactions lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 3-(Trifluoromethyl)phenyl isocyanate

Uniqueness

3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity to various targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O.ClH/c1-15-5-9(13)10(14-15)16-6-2-3-7(11)8(12)4-6;/h2-5H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYUHJHMKVROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431967-81-5
Record name 1H-Pyrazol-4-amine, 3-(4-chloro-3-fluorophenoxy)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431967-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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